N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide
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Description
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C18H25N3O2S2 and its molecular weight is 379.54. The purity is usually 95%.
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Scientific Research Applications
Biochemical and Pharmacological Studies
N-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide is a compound with potential biochemical and pharmacological applications, as evidenced by research focusing on compounds with similar structures and functional groups. These studies offer insights into the diverse scientific applications of such compounds, ranging from drug metabolism studies to the development of novel therapeutic agents.
Drug Metabolism and Bioconversion : The study of biaryl-bis-sulfonamide derivatives, like LY451395, highlights the application of microbial-based surrogate biocatalytic systems for producing mammalian metabolites of pharmaceutical compounds. This approach facilitates the structural characterization of drug metabolites, which is essential for understanding drug metabolism and optimizing therapeutic efficacy (Zmijewski et al., 2006).
Allosteric Enhancer Activity at Receptors : Research into 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives has shown the potential of these molecules as allosteric enhancers of the A1 adenosine receptor. Modifications to the arylpiperazine moiety attached to the thiophene ring significantly impact the activity, demonstrating the compound's relevance in developing therapeutic agents targeting receptor modulation (Romagnoli et al., 2012).
Synthesis and Pharmacological Evaluation : The synthesis of compounds incorporating the 4-methylpiperazin-1-yl group and their pharmacological evaluation for activities such as anti-inflammatory, analgesic, and antimicrobial effects underscore the therapeutic potential of such chemical structures. These studies are pivotal in drug discovery and development, providing a foundation for the synthesis of novel compounds with improved pharmacological profiles (Sujith et al., 2009).
Catechol Oxidase Activity Modeling : The design and synthesis of less symmetrical dicopper(II) complexes with adjacent thioether groups, incorporating the 4-methylpiperazin-1-ylmethyl moiety, serve as models for the active sites of type 3 copper proteins. These studies contribute to understanding the enzymatic mechanisms and developing biomimetic catalysts for industrial and pharmaceutical applications (Merkel et al., 2005).
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S2/c1-20-8-10-21(11-9-20)18(17-7-12-24-14-17)13-19-25(22,23)15-16-5-3-2-4-6-16/h2-7,12,14,18-19H,8-11,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOSUWPIGCRCHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)CC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.